molecular formula C18H19N3O3 B195121 Unii-M6F15S6rgi CAS No. 503598-17-2

Unii-M6F15S6rgi

Cat. No. B195121
M. Wt: 325.4 g/mol
InChI Key: NLRIRIWDRAEJOB-UHFFFAOYSA-N
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Description

“Unii-M6F15S6rgi” is also known as N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE . It is a metabolite of the muscarinic acetylcholine receptor antagonist imidafenacin.


Molecular Structure Analysis

The molecular formula of “Unii-M6F15S6rgi” is C18H19N3O3 . The molecular weight is 325.4 g/mol.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

Advancements in the synthesis of inorganic nanoparticles are crucial for various industrial and technological applications. The development of these materials, including Unii-M6F15S6rgi, plays a significant role in the progression of the electronics industry and other high-tech areas (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Translating Research into Innovations

The translation of basic scientific research, such as that involving Unii-M6F15S6rgi, into practical innovations is a key aspect of scientific progress. Programs aimed at training researchers and helping them turn their discoveries into viable technologies are essential for this transformation (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Relativistic Effects in Various Scientific Domains

The study of relativistic effects in atoms, molecules, and solids, including compounds like Unii-M6F15S6rgi, is vital for understanding their potential in applications like photovoltaic devices and nuclear fuels. This research area provides an excellent testing ground for theoretical treatments of relativistic systems (Malli, 1983).

Performance Tools for Scientific Computing

The development of tools like HPCToolkit, which aid in the performance analysis of scientific applications, is crucial for advancing research in various fields, including the study of materials like Unii-M6F15S6rgi. These tools help pinpoint bottlenecks in parallel codes and are essential for simulations and modeling on advanced computing platforms (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

Microbial Fuel Cells and Environmental Technology

Research in microbial fuel cells (MFCs) is rapidly evolving and intersects with studies on materials like Unii-M6F15S6rgi. Understanding the construction, analysis, and application of MFCs requires knowledge from various scientific fields, highlighting the interdisciplinary nature of modern environmental technology (Logan et al., 2006).

properties

IUPAC Name

N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRIRIWDRAEJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidafenacin metabolite M4

CAS RN

503598-17-2
Record name N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6F15S6RGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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